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Introduction
The isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a wide range

of molecular applications, from polymerase chain reaction (PCR) and sequencing to cloning

and library construction. The Cetyltrimethylammonium Bromide (CTAB) method is a widely

utilized and robust protocol for extracting DNA from various sources, particularly plant tissues,

which are often rich in polysaccharides and polyphenols that can interfere with downstream

applications.

This document provides a detailed overview and protocol for the CTAB DNA extraction method.

While the user initially inquired about Hexyldimethyloctylammonium Bromide, the

established and extensively documented cationic detergent for this application is CTAB. The

principles and steps outlined below are based on the well-validated CTAB methodology.

The CTAB method employs a cationic detergent, CTAB, which forms complexes with proteins

and polysaccharides, allowing for their separation from the DNA.[1][2] The protocol involves

cell lysis in a heated CTAB buffer, followed by organic solvent extractions to remove

contaminants, and finally, precipitation and purification of the DNA.[1][3] Numerous

modifications to the standard CTAB protocol exist to optimize DNA yield and purity from

different types of tissues and organisms.[4][5][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b574231?utm_src=pdf-interest
https://www.benchchem.com/product/b574231?utm_src=pdf-body
https://opsdiagnostics.com/notes/protocols/ctab_protocol_for_plants.htm
https://openresearchlibrary.org/chapter/207acc55-22bb-40f5-b3e7-d9e2a91702e5
https://opsdiagnostics.com/notes/protocols/ctab_protocol_for_plants.htm
https://www.zymoresearch.com/blogs/blog/ctab-protocol-for-isolating-dna-from-plant-tissues
https://www.protocols.io/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://ohioopen.library.ohio.edu/plant-biology-oapub/33/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Comparison of CTAB Protocol
Modifications
The following table summarizes quantitative data from various studies that have optimized the

CTAB protocol. These modifications often involve adjusting buffer components to improve DNA

yield and purity from challenging samples.

Tissue Type
Key
Modificatio
n

DNA Yield
(µg/g
tissue)

A260/A280
Ratio

A260/A230
Ratio

Reference

Plant Leaves

(General)

Standard 2%

CTAB
10 - 500 1.7 - 1.9 > 1.8 [4][7]

Plant Seeds
Increased

CTAB to 3%
~25 ~1.85 > 2.0 [4]

Fungal

Mycelia

Freeze-dried

tissue, 2%

CTAB

Variable 1.8 - 2.0 > 1.8 [4]

Green

Seaweeds

Optimized

CTAB buffer

Higher than

standard

CTAB

~1.9 > 2.0 [8]

Forest

Elephant

Dung

Addition of

SDS and

Proteinase K

High

concentration

Good quality

for PCR
Not specified [9][10]

Sorghum

Seeds

Comparison

with liquid

detergent

25.78 µg from

2g
1.63 Not specified [11]

Note: DNA yield and purity can vary significantly depending on the species, tissue age, and

storage conditions. The A260/A280 ratio is an indicator of protein contamination (ideal ~1.8),

while the A260/A230 ratio reflects contamination by polysaccharides and polyphenols (ideal >

2.0).
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Experimental Protocols
Standard CTAB DNA Extraction Protocol for Plant
Leaves
This protocol is a widely used method for obtaining high-quality DNA from fresh or frozen plant

leaf tissue.

Materials:

CTAB Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)

β-mercaptoethanol or polyvinylpyrrolidone (PVP) (optional, for tissues high in polyphenols)

Chloroform:Isoamyl alcohol (24:1 v/v)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Liquid nitrogen

Mortar and pestle

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Water bath or heat block (65°C)

Microcentrifuge

Pipettes and sterile tips

Protocol:

Tissue Preparation: Freeze approximately 100 mg of fresh leaf tissue in liquid nitrogen and

grind to a fine powder using a pre-chilled mortar and pestle.[1][3]
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Lysis: Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. Add 1 mL of pre-

warmed (65°C) CTAB buffer (and β-mercaptoethanol to a final concentration of 0.2% if

needed). Vortex briefly to mix.[1]

Incubate the mixture in a water bath at 65°C for 60 minutes. Invert the tube every 15-20

minutes.[4]

First Extraction: After incubation, add an equal volume (1 mL) of chloroform:isoamyl alcohol

(24:1). Mix by inverting the tube for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[7]

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean

microcentrifuge tube, avoiding the milky interface and the lower organic phase.[3]

Second Extraction (Optional but Recommended): Repeat the chloroform:isoamyl alcohol

extraction (steps 4-6) to ensure complete removal of proteins and other contaminants.

DNA Precipitation: To the aqueous phase, add 0.7 volumes of ice-cold isopropanol. Mix

gently by inversion until a white, stringy DNA precipitate is visible.[1]

Incubate at -20°C for at least 30 minutes to enhance precipitation.

Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Carefully decant

the supernatant.

Washing: Add 1 mL of ice-cold 70% ethanol to the pellet to wash away residual salts and

isopropanol. Gently dislodge the pellet by flicking the tube.

Centrifuge at 12,000 x g for 5 minutes. Carefully decant the ethanol.

Drying: Air-dry the pellet for 10-15 minutes at room temperature, or until no ethanol is visible.

Do not over-dry the pellet, as this can make it difficult to dissolve.

Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer. The volume can be

adjusted based on the pellet size. Incubate at 65°C for 10 minutes to aid in dissolution.
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RNase Treatment (Optional): To remove RNA contamination, add RNase A to a final

concentration of 10 µg/mL and incubate at 37°C for 30 minutes.

Storage: Store the purified DNA at -20°C.

Visualizations
CTAB DNA Extraction Workflow
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Caption: Workflow of the CTAB DNA extraction protocol.
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Logical Relationship of CTAB Method Components
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Caption: Key reagents and their roles in the CTAB DNA extraction method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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